13-Hydroperoxyoctadecadienoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28040-10-0 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2E,4E)-13-hydroperoxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h8,10,13,16-17,21H,2-7,9,11-12,14-15H2,1H3,(H,19,20)/b10-8+,16-13+ |
InChI Key |
QEUHXYPYKZKYFW-ZQHUEGGHSA-N |
Isomeric SMILES |
CCCCCC(CCCCCCC/C=C/C=C/C(=O)O)OO |
Canonical SMILES |
CCCCCC(CCCCCCCC=CC=CC(=O)O)OO |
Origin of Product |
United States |
Chemical and Physical Properties of 13 Hydroperoxyoctadecadienoic Acid
Chemical Formula, Molecular Weight, and Structure
13-HPODE is a hydroperoxy fatty acid with the chemical formula C₁₈H₃₂O₄. nih.govnih.gov Its molecular weight is approximately 312.4 g/mol . nih.govnih.gov The structure of 13-HPODE consists of an 18-carbon chain derived from linoleic acid, featuring a hydroperoxy (-OOH) group at the 13th carbon. nih.govontosight.ai The molecule also contains two double bonds, typically at the 9th and 11th carbon positions with (Z,E) configuration, respectively. nih.gov The presence of a chiral center at the 13th carbon means that 13-HPODE can exist as different stereoisomers, with the S-configuration being the common naturally occurring form produced by enzymatic reactions. ontosight.ainih.gov
Physical State, Solubility, and Stability
At room temperature, 13-HPODE is typically a solid. larodan.com Information regarding its specific solubility is limited, but as a fatty acid derivative, it is expected to be soluble in organic solvents and have limited solubility in water. 13-HPODE is a relatively unstable metabolite and is often rapidly reduced to its more stable alcohol form, 13-HODE, within biological systems. hmdb.ca It can also decompose, particularly in the presence of heat or metal ions, to form various secondary oxidation products, including cytotoxic aldehydes. nih.govresearchgate.net
| Property | Value |
| IUPAC Name | (9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid nih.gov |
| Chemical Formula | C₁₈H₃₂O₄ nih.govnih.gov |
| Molecular Weight | ~312.4 g/mol nih.govnih.gov |
| Physical State | Solid larodan.com |
| Key Structural Features | 18-carbon chain, hydroperoxy group at C-13, conjugated double bonds at C-9 and C-11 nih.govontosight.ai |
| Stability | Relatively unstable; readily reduced or decomposed hmdb.ca |
Metabolic Processing and Cellular Fate of 13 Hydroperoxyoctadecadienoic Acid
Cellular Decomposition Pathways of 13-Hydroperoxyoctadecadienoic Acid
Once formed, 13-HPODE can undergo decomposition, either spontaneously or catalyzed by cellular components, leading to the generation of a variety of secondary products, including reactive aldehydes and carboxylic acids. mdpi.comresearchgate.net
A significant fate of 13-HPODE is its breakdown into smaller, often highly reactive, aldehydic fragments. mdpi.comnih.gov This decomposition can be initiated by factors such as transition metal ions like ferrous iron (Fe2+) or through complex radical-mediated mechanisms. nih.govnih.gov
One of the most studied and biologically active products is 4-hydroxy-2-nonenal (4-HNE). nih.gov The formation of 4-HNE from 13-HPODE is a key event in lipid peroxidation. nih.govnih.gov The decomposition of 13-HPODE can also yield other aldehyde products, such as 9-oxononanoic acid. nih.govnih.gov In intestinal epithelial Caco-2 cells, 13-HPODE is rapidly decomposed into cytotoxic aldehydes, including 4-HNE and oxononanoic acid, which can induce the generation of reactive oxygen species (ROS). nih.gov Studies have proposed that the decomposition pathway can involve the formation of unstable intermediates, such as dimeric hydroperoxides, which then break down to yield these aldehyde products. nih.gov
Table 1: Aldehydic Scission Products from 13-HPODE Decomposition
| Precursor | Decomposition Product | Biological Significance |
|---|---|---|
| 13-HPODE | 4-Hydroxynonenal (B163490) (4-HNE) | Highly bioactive electrophile, modulates signaling pathways, induces apoptosis. nih.govnih.gov |
In addition to aldehydes, the decomposition of 13-HPODE can also lead to the formation of carboxylic acids. mdpi.comresearchgate.net For instance, under physiological conditions, 13-HPODE has been shown to break down into azelaic acid. researchgate.net This process involves the oxidation of the double bond within the 13-HPODE molecule, leading to cleavage and the formation of shorter-chain carboxylic acids and aldehydes. researchgate.net
Enzymatic Reduction of this compound to 13-Hydroxyoctadecadienoic Acid
To mitigate the potential damage from reactive lipid hydroperoxides, cells possess efficient enzymatic systems to detoxify 13-HPODE by reducing it to its corresponding alcohol, 13-hydroxyoctadecadienoic acid (13-HODE). ontosight.ainih.gov 13-HODE is a more stable and biologically active signaling molecule involved in various cellular processes. frontiersin.org This reduction is primarily carried out by peroxidases. wikipedia.org
Glutathione (B108866) peroxidase (GPx) is a key family of antioxidant enzymes that play a crucial role in reducing hydroperoxides, including hydrogen peroxide and lipid hydroperoxides like 13-HPODE. nih.govnih.gov GPx-1, a ubiquitous and abundant isoform found in the cytosol and mitochondria, catalyzes the reduction of soluble lipid hydroperoxides using glutathione (GSH) as the reducing substrate. nih.govnih.gov This enzymatic action converts the reactive hydroperoxy group of 13-HPODE into a more stable hydroxyl group, forming 13-HODE and water, thereby preventing the uncontrolled decomposition of 13-HPODE into toxic aldehydes. ontosight.aifrontiersin.org By detoxifying these hydroperoxides, GPx helps protect cells from oxidative damage. nih.gov
Besides their primary role in conjugating xenobiotics with glutathione, some Glutathione Transferases (GSTs) also exhibit significant glutathione peroxidase activity. nih.govnih.gov They can directly reduce lipid hydroperoxides, providing a defense mechanism against lipid peroxidation. nih.gov
Research has shown that human GSTs from the Alpha, Mu, and Theta classes can reduce phospholipid hydroperoxides. nih.gov Specifically, the peroxidase activity of several GST isoforms towards 13-HPODE has been examined. The Alpha class enzyme, GST A1-1, was found to be the most efficient peroxidase for 13-HPODE, while enzymes from the Mu class showed weaker activity. nih.gov This indicates that GSTs contribute to the metabolic processing and detoxification of 13-HPODE, complementing the action of GPx enzymes. nih.govnih.gov
Table 2: Relative Peroxidase Activity of Human GST Isoforms towards a Phospholipid Hydroperoxide
| GST Isoform | Relative Specific Activity |
|---|---|
| GST A1-1 | Highest |
| GST T1-1 | High |
| GST M1-1 | Moderate |
| GST A2-2 | Lower |
| GST A4-4 | Lower |
Source: Adapted from research on 1-palmitoyl-2-(13-hydroperoxy-cis-9,trans-11-octadecadienoyl)-l-3-phosphatidylcholine (PLPC-OOH). nih.gov
Molecular and Cellular Mechanisms of Action of 13 Hydroperoxyoctadecadienoic Acid
Induction of Oxidative Stress by 13-Hydroperoxyoctadecadienoic Acid
This compound (13-HPODE), a primary oxidation product of linoleic acid, is known to induce oxidative stress within cells. This is a critical aspect of its mechanism of action, influencing a variety of cellular processes. The generation of reactive oxygen species (ROS), alterations in the mitochondrial redox state, and disruption of the electron transport chain are key events in 13-HPODE-mediated oxidative stress.
Stimulation of Reactive Oxygen Species (ROS) Generation
13-HPODE is readily decomposed within cells into cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and oxononanoic acid (ONA), which are known to cause the generation of ROS. nih.gov This process can lead to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defense mechanisms. Studies have shown that lipid hydroperoxides like 13-HPODE can stimulate the generation of superoxide (B77818) radicals or hydrogen peroxide. hogrefe.com This increased ROS production can, in turn, cause damage to cellular components, including lipids, proteins, and DNA, and has been implicated in the development of various diseases. nih.govaging-us.com Furthermore, the uptake of oxidized fatty acids like 13-HPODE can lead to increased production of ROS within the mitochondria. nih.gov
The induction of oxidative stress by 13-HPODE can also trigger a cellular response aimed at mitigating the damage. This includes the upregulation of antioxidant defense mechanisms. For instance, treatment of cells with 13-HPODE has been shown to induce the expression of genes involved in the antioxidant response. mdpi.com This suggests that while 13-HPODE promotes ROS generation, it also activates cellular pathways to counteract the resulting oxidative stress.
Impact on Mitochondrial Redox Status and Antioxidant Enzyme Activities
The mitochondrion is a primary site of ROS production and is also equipped with a robust antioxidant system to maintain redox homeostasis. 13-HPODE can significantly impact the mitochondrial redox status by increasing ROS production and modulating the activity of antioxidant enzymes. nih.govmdpi.com
Studies have demonstrated that exposure to 13-HPODE leads to an upregulation of several genes involved in antioxidant defense. mdpi.com This includes genes regulated by the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the antioxidant response. nih.govmdpi.com Upregulated genes include those involved in the glutathione (B108866) (GSH) antioxidant system, such as glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in GSH synthesis, and glutathione reductase (GSR), which maintains high levels of reduced GSH. nih.govmdpi.com Additionally, the expression of catalase (CAT), an enzyme that detoxifies hydrogen peroxide, and other detoxifying enzymes are also increased. nih.govmdpi.com
This enhanced antioxidant response is a protective mechanism against the oxidative stress induced by 13-HPODE. mdpi.com However, the balance between ROS production and antioxidant defense is delicate. A sustained increase in oxidative stress can overwhelm the antioxidant capacity, leading to mitochondrial dysfunction. nih.govmdpi.com
Disruption of Mitochondrial Electron Transport Chain Function
The mitochondrial electron transport chain (ETC) is a series of protein complexes that play a central role in cellular respiration and ATP production. nih.gov It is also a major source of endogenous ROS. 13-HPODE has been shown to disrupt the function of the mitochondrial ETC, contributing to cellular dysfunction. mdpi.comnih.gov
Research indicates that treatment with 13-HPODE can lead to the downregulation of oxidative phosphorylation, the process by which ATP is formed as a result of the transfer of electrons through the ETC. nih.govmdpi.comnih.gov This suggests impaired mitochondrial function. The disruption of the ETC by 13-HPODE can further exacerbate ROS production, creating a vicious cycle of oxidative stress and mitochondrial damage. nih.gov The TOMM5 gene, which is involved in the translocation of proteins into the mitochondria, has been observed to be downregulated in response to 13-HPODE, further indicating a significant impact on mitochondrial function. nih.gov
Modulation of Gene Expression and Transcriptomic Profiles by this compound
13-HPODE significantly alters the gene expression profiles in various cell types, influencing a wide range of cellular processes. These changes in gene expression are a key component of the cellular response to this lipid hydroperoxide.
Differential Gene Expression Analysis in Response to this compound
Transcriptomic studies using RNA sequencing have revealed that 13-HPODE treatment leads to the differential expression of a large number of genes. nih.govmdpi.comnih.govresearchgate.net For instance, in poorly-differentiated Caco-2 intestinal epithelial cells, 13-HPODE treatment resulted in the upregulation of 3345 genes and the downregulation of 3303 genes. mdpi.com Similarly, in differentiated Caco-2 cells, 1402 genes were upregulated and 1692 genes were downregulated. nih.govresearchgate.net
Table 1: Overview of Differential Gene Expression in Caco-2 Cells Treated with 13-HPODE
| Cell Type | Number of Upregulated Genes | Number of Downregulated Genes | Total Differentially Expressed Genes | Source |
| Poorly-Differentiated Caco-2 | 3345 | 3303 | 6648 | mdpi.com |
| Differentiated Caco-2 | 1402 | 1692 | 3094 | nih.govresearchgate.net |
This table summarizes the number of differentially expressed genes in Caco-2 cells upon treatment with this compound, based on RNA sequencing data.
The differentially expressed genes are involved in a multitude of cellular pathways. Upregulated genes are often associated with detoxification, metabolism (including glycogen (B147801) and amino acid metabolism), and antioxidant responses. mdpi.com Conversely, pathways related to cell proliferation, the cell cycle, DNA synthesis and repair, and ribosome biogenesis are often suppressed. nih.govmdpi.comnih.gov For example, genes promoting cell proliferation such as CCN1/N2, CYTOR, and PIM1 have been found to be downregulated. mdpi.com
Activation of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
A significant finding from gene expression analyses is the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway by 13-HPODE. nih.govmdpi.comnih.govresearchgate.net PPARs are nuclear hormone receptors that play a crucial role in regulating lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. researchgate.netnih.govmdpi.com
Both oxidized and unoxidized forms of linoleic acid can act as ligands for PPARs. nih.govresearchgate.net Studies have shown that 13-HPODE treatment enhances PPAR signaling, leading to the activation of downstream target genes involved in lipid uptake and metabolism. nih.govmdpi.com Genes such as CPT1A (involved in fatty acid oxidation), PLIN2 (which coats lipid droplets), and FABP1 (involved in fatty acid transport) are upregulated in response to 13-HPODE, indicating an activation of PPAR-mediated processes. nih.gov This suggests that 13-HPODE can act as a potent activator of PPAR signaling, potentially more so than its unoxidized precursor, linoleic acid. nih.gov The activation of PPAR signaling by 13-HPODE highlights its role in modulating fundamental metabolic pathways within the cell. nih.govmdpi.comresearchgate.net
Effects on Detoxification Pathways, Including Cytochrome P450 and Glutathione Metabolism
This compound (13-HPODE) has been shown to modulate cellular detoxification pathways, representing a protective response to the oxidative stress it induces. In intestinal epithelial cells, 13-HPODE treatment leads to the upregulation of genes involved in the metabolism of xenobiotics by cytochrome P450 (CYP) enzymes. mdpi.com This includes the increased expression of specific CYP genes such as CYP2B6, as well as other enzymes involved in detoxification like UGT2B4, MAOB, and SULT2A1. nih.gov The enhancement of the cytochrome P450 system allows cells to oxidize and metabolize lipids and clear foreign compounds, including 13-HPODE and its toxic aldehyde byproducts. mdpi.comnih.gov While this upregulation is a defense mechanism, it can also lead to the production of reactive oxygen species (ROS) and lipid peroxidation products that may contribute to cellular damage. nih.gov
Glutathione metabolism is also significantly impacted by 13-HPODE. Glutathione transferases (GSTs) play a role in the metabolic disposition of linoleic acid oxidation products. frontiersin.org Specifically, GSTs exhibit peroxidase activity toward 13-HPODE, with the alpha class enzyme being the most efficient in this process. frontiersin.org This enzymatic activity is crucial for detoxifying the reactive hydroperoxide. Furthermore, studies have indicated that metabolites of 13-HPODE can induce GST activity in colon tumor cells, suggesting a feedback mechanism to enhance detoxification capacity. frontiersin.org In porcine thyrocytes, exposure to 13-HPODE has been observed to affect the activities of key antioxidant enzymes like glutathione peroxidase (GSH-Px). nih.gov
Table 1: Effects of 13-HPODE on Detoxification Pathways
| Cellular Process | Key Findings | Affected Genes/Enzymes | References |
|---|---|---|---|
| Cytochrome P450 Metabolism | Upregulation of xenobiotic metabolism pathways in intestinal cells. | CYP2B6, UGT2B4, MAOB, SULT2A1 | mdpi.comnih.gov |
| Glutathione Metabolism | GSTs exhibit peroxidase activity towards 13-HPODE; metabolites induce GST activity. | Glutathione Transferases (GSTs), Glutathione Peroxidase (GSH-Px) | frontiersin.orgnih.gov |
Alterations in Ribosome Biogenesis, Phagosome Function, and Spliceosome Activity
Similarly, pathways related to the spliceosome, the cellular machinery responsible for RNA splicing, were also suppressed by 13-HPODE treatment. mdpi.comnih.gov The downregulation of spliceosome activity can lead to errors in mRNA processing, potentially resulting in the production of non-functional or aberrant proteins.
Furthermore, 13-HPODE has been found to downregulate the phagosome degradation pathway. nih.gov Phagosomes are crucial for the engulfment and breakdown of cellular debris and pathogens. A reduction in phagosome function could impair the cell's ability to clear damaged components and defend against infections. For instance, the gene STX7, which is involved in phagosome function, was found to be downregulated in cells treated with 13-HPODE. nih.gov
Table 2: Impact of 13-HPODE on Ribosome, Phagosome, and Spliceosome
| Cellular Pathway | Effect of 13-HPODE | Key Genes/Components | References |
|---|---|---|---|
| Ribosome Biogenesis | Suppression | Downregulation of ribosome formation pathways | mdpi.comnih.gov |
| Spliceosome Activity | Suppression | Downregulation of spliceosome-related pathways | mdpi.comnih.gov |
| Phagosome Function | Suppression | Downregulation of the phagosome degradation pathway | nih.gov |
Suppression of Cell Cycle, DNA Synthesis/Repair, and Oxidative Phosphorylation Pathways
13-HPODE has been demonstrated to inhibit key cellular processes related to proliferation and energy production. In intestinal epithelial cells, treatment with 13-HPODE leads to the suppression of pathways involved in the cell cycle and DNA synthesis and repair. mdpi.comnih.gov This suggests that 13-HPODE can arrest cell proliferation, which may be a protective mechanism to prevent the replication of cells with damaged DNA due to oxidative stress. The downregulation of genes involved in cell cycle progression and DNA replication points to a potential role for this lipid hydroperoxide in modulating cell growth. mdpi.comnih.gov
A significant effect of 13-HPODE is the downregulation of oxidative phosphorylation. mdpi.comnih.govbohrium.com Oxidative phosphorylation is the primary metabolic pathway for ATP production in aerobic organisms and takes place in the mitochondria. The suppression of this pathway by 13-HPODE indicates potential mitochondrial dysfunction. mdpi.comnih.gov This could lead to a decrease in cellular energy levels and may contribute to the development or progression of diseases associated with mitochondrial impairment. mdpi.combohrium.com The disruption of the electron transport chain is a likely mechanism through which 13-HPODE impairs mitochondrial function. nih.gov
Table 3: 13-HPODE's Suppressive Effects on Core Cellular Pathways
| Cellular Pathway | Key Findings | References |
|---|---|---|
| Cell Cycle and DNA Synthesis/Repair | Suppression of pathways involved in cell cycle progression and DNA replication/repair. | mdpi.comnih.gov |
| Oxidative Phosphorylation | Downregulation of the oxidative phosphorylation pathway, suggesting mitochondrial dysfunction. | mdpi.comnih.govnih.govbohrium.com |
Activation of Signal Transduction Pathways by this compound
Nuclear Factor-κB (NF-κB) Pathway Activation and Inflammatory Gene Regulation
The activation of the Nuclear Factor-κB (NF-κB) pathway is a critical cellular response to various stimuli, including oxidative stress. 13-HPODE has been implicated in the modulation of this pathway. Studies have shown that the production of lipid hydroperoxides in Caco-2 cells can lead to the activation of NF-κB, which in turn regulates inflammatory processes. nih.gov However, the effect of 13-HPODE on inflammatory gene regulation appears to be complex. While NF-κB is generally a pro-inflammatory transcription factor, some research indicates that 13-HPODE treatment can lead to the downregulation of certain pro-inflammatory genes. nih.gov For example, in poorly-differentiated Caco-2 cells, 13-HPODE treatment resulted in the downregulation of inflammatory chemokines such as CXCL1/L3 and CCL20. nih.gov This anti-inflammatory effect may be linked to the activation of Peroxisome Proliferator-Activated Receptor (PPAR) signaling, which can have inhibitory effects on inflammatory gene expression. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascades: ERK1/2, p38, JNK Activation
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/2, p38, and JNK pathways, are key signaling pathways that transduce extracellular signals to regulate a wide range of cellular processes. Research indicates that 13-HPODE and its metabolites can modulate these pathways. In Syrian hamster embryo fibroblasts, (13S)-HPODE was found to increase the extent and duration of MAP kinase tyrosine phosphorylation in response to epidermal growth factor (EGF). nih.gov This suggests that 13-HPODE can augment growth factor signaling through the MAPK pathway.
Conversely, a derivative of 13-HPODE, 13-KODE, has been shown to suppress the LPS-stimulated activation of pERK1/2, pJNK, and p-p38 in murine macrophages, indicating an anti-inflammatory role in that context. bohrium.com Furthermore, the reduction product of 13-HPODE, 13(R)-HODE, has been found to activate the ERK signaling pathway in a colorectal cancer cell line. These findings highlight the complex and potentially cell-type and metabolite-specific effects of 13-HPODE on MAPK signaling.
Ras Activation and Its Role in Downstream Signaling
The Ras family of small GTPases are critical upstream regulators of several signaling pathways, including the MAPK cascade. While direct evidence of 13-HPODE-mediated Ras activation is limited, some studies provide insights into its potential role. In Syrian hamster embryo cells, treatment with (13S)-HPODE and EGF led to increased tyrosine phosphorylation of several signaling proteins, including GTPase-activating protein (GAP). nih.gov GAPs are negative regulators of Ras, and their modulation can significantly impact Ras activity and downstream signaling.
It is known that the canonical pathway for Ras activation involves the Shc/Grb2/SOS complex. While a direct link between 13-HPODE and this complex has not been established, the ability of 13-HPODE to influence upstream components like receptor tyrosine kinases and their associated proteins suggests a potential for indirect modulation of Ras activity. nih.gov The upregulation of the SRC proto-oncogene, a known activator of Ras signaling, has been observed in Caco-2 cells treated with 13-HPODE, further suggesting a potential for 13-HPODE to influence Ras-mediated pathways. mdpi.com
Augmentation of Epidermal Growth Factor Receptor (EGFR) Signaling
This compound (13-HPODE), specifically the (13S)-HPODE stereoisomer, has been identified as a significant modulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Research conducted on Syrian hamster embryo (SHE) fibroblasts reveals that EGFR tyrosine kinase activity itself regulates the metabolism of endogenous linoleic acid to (13S)-HPODE. nih.gov This metabolite, in turn, amplifies the cellular response to Epidermal Growth Factor (EGF).
The primary mechanism by which (13S)-HPODE augments EGFR signaling is by inhibiting the dephosphorylation of the receptor. nih.gov In normal SHE cells (supB+ phenotype), which express tumor suppressor genes, EGF treatment leads to a rapid and transient increase in the tyrosine phosphorylation of EGFR. The addition of (13S)-HPODE to these cells extends the duration of this phosphorylation. nih.gov Direct measurement confirms that (13S)-HPODE attenuates the rate of EGFR dephosphorylation. nih.gov This prolonged phosphorylation state enhances downstream signaling events. For instance, in the presence of (13S)-HPODE, EGF-dependent autophosphorylation of EGFR and the tyrosine phosphorylation of several signaling proteins with Src homology-2 (SH2) domains, such as GTPase-activating protein, are increased. nih.gov
Furthermore, this extended EGFR activity translates to the potentiation of the mitogen-activated protein (MAP) kinase pathway. The presence of (13S)-HPODE increases both the extent and duration of MAP kinase tyrosine phosphorylation and boosts its activity in response to EGF. nih.gov This augmentation of the EGFR signaling cascade by (13S)-HPODE ultimately stimulates EGF-dependent mitogenesis in these cells. nih.gov It is noteworthy that this effect is cell-phenotype specific; in variant SHE cells that lack tumor suppressor gene function (supB-), (13S)-HPODE does not significantly alter EGF-dependent tyrosine phosphorylation, indicating a differential response. nih.govnih.gov
Protein Modification and Structural Alterations Induced by this compound
As a lipid hydroperoxide, 13-HPODE can induce oxidative modifications in proteins, leading to significant structural and, consequently, functional changes. These alterations are critical in understanding its biological impact.
Studies investigating the effects of 13-HPODE on rice protein demonstrate that it induces protein oxidation. Incubation of rice protein with 13-HPODE leads to a concentration-dependent increase in protein carbonylation, a common marker of oxidative stress-induced protein damage. nih.gov Concurrently, this exposure results in a significant loss of protein sulfhydryl groups, indicating the oxidation of cysteine residues. nih.gov This loss of free sulfhydryl groups is a key factor in the formation of disulfide bonds and subsequent protein aggregation.
Table 1: Effect of 13-HPODE on Protein Oxidation Markers
| Modification | Observation | Dependency | Source |
|---|---|---|---|
| Protein Carbonylation | Increase in carbonyl groups | Concentration-dependent | nih.gov |
| Sulfhydryl Group Loss | Decrease in free sulfhydryl groups | Concentration-dependent | nih.gov |
The oxidative stress imparted by 13-HPODE promotes the formation of protein aggregates. The loss of sulfhydryl groups facilitates the creation of intermolecular disulfide bonds, which crosslink protein molecules. nih.gov Research has shown a gradual increase in soluble protein aggregates as the concentration of 13-HPODE increases. nih.gov This aggregation is directly linked to the formation of these disulfide bonds, altering the protein's native structure and solubility. nih.gov
The interaction with 13-HPODE profoundly alters the secondary structure of proteins. Fourier-transform infrared (FT-IR) spectroscopy analysis of rice protein treated with 13-HPODE reveals a distinct shift in its structural elements. With increasing concentrations of 13-HPODE, there is a continuous loss of α-helix, β-turn, and random coil structures. nih.gov Conversely, the content of β-sheet structures increases significantly. nih.gov This structural transition from α-helices and random coils to β-sheets is a hallmark of protein aggregation and is often associated with a loss of biological function and increased stability of the aggregated state.
Table 2: Changes in Protein Secondary Structure Induced by 13-HPODE
| Secondary Structure Element | Effect of Increasing 13-HPODE Concentration | Source |
|---|---|---|
| α-helix | Decrease | nih.gov |
| β-sheet | Increase | nih.gov |
| β-turn | Decrease | nih.gov |
| Random Coil | Decrease | nih.gov |
Enzymatic Activity Modulation by this compound
13-HPODE can directly interact with and modulate the activity of specific enzymes, thereby influencing critical metabolic pathways.
13-HPODE is a potent inhibitor of 15-hydroxy prostaglandin (B15479496) dehydrogenase (15-PGDH), the key enzyme responsible for the catabolism and inactivation of biologically active prostaglandins (B1171923). nih.govnih.gov This inhibitory effect has been observed in both rabbit kidney cortex and gastric antral mucosa. nih.govnih.gov The inhibition is dose-dependent, with concentrations in the low micromolar range being effective. nih.govnih.gov For instance, in rabbit gastric mucosa, the concentration required for 50% inhibition (IC50) was approximately 1 µM, while in the kidney cortex, it was approximately 3 µM. nih.govnih.gov
The hydroperoxy functional group of 13-HPODE is essential for its inhibitory action; its reduced form, 13-hydroxyoctadecadienoic acid (13-HODE), and the parent compound, linoleic acid, exhibit significantly weaker inhibition. nih.gov Mechanistic studies in the rabbit kidney cortex revealed that the inhibition by 13-HPODE is uncompetitive with respect to the cofactor NAD+ and non-competitive with regard to the substrate prostaglandin E2. nih.gov By inhibiting 15-PGDH, 13-HPODE has the potential to increase the local tissue levels of active prostaglandins by preventing their degradation. nih.gov
Table 3: Inhibition of 15-Hydroxy Prostaglandin Dehydrogenase (15-PGDH) by 13-HPODE
| Parameter | Finding | Tissue Source | Source |
|---|---|---|---|
| Effective Concentration Range | 1 to 10 µM | Rabbit Kidney Cortex & Gastric Mucosa | nih.govnih.gov |
| IC50 | ~1 µM | Rabbit Gastric Antral Mucosa | nih.gov |
| IC50 | ~3 µM | Rabbit Kidney Cortex | nih.gov |
| Mechanism vs. Prostaglandin E2 | Non-competitive | Rabbit Kidney Cortex | nih.gov |
| Mechanism vs. NAD+ | Uncompetitive | Rabbit Kidney Cortex | nih.gov |
Influence on Prostaglandin Catabolism
This compound (13-HPODE), a primary product of linoleic acid peroxidation, has been shown to modulate the biological activity of prostaglandins by directly influencing their catabolism. The primary mechanism identified is the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the initial and rate-limiting step in the degradation of most prostaglandins. nih.govnih.gov By inhibiting this enzyme, 13-HPODE effectively prevents the inactivation of biologically active prostaglandins, which can lead to an increase in their local concentrations and subsequent physiological effects. nih.gov
Research conducted on rabbit kidney cortex and gastric antral mucosa has demonstrated that 13-HPODE inhibits 15-PGDH activity in a concentration-dependent manner. nih.govnih.gov In studies using rabbit kidney cortex, 13-HPODE showed inhibitory effects at concentrations between 1 and 10 µM, with a concentration for 50% inhibition (IC50) of approximately 3 µM. nih.gov Similarly, in rabbit gastric antral mucosa, the IC50 was found to be even lower, at approximately 1 µM. nih.gov
The inhibitory action of 13-HPODE is significantly more potent than that of related molecules, highlighting the critical role of its specific chemical structure. nih.gov For instance, both linoleic acid and its reduced metabolite, 13-hydroxyoctadecadienoic acid (13-HODE), exhibited much weaker inhibition of 15-PGDH activity compared to 13-HPODE. nih.gov Further investigation revealed that the hydroperoxy functional group is a prerequisite for this potent inhibitory effect. nih.govnih.gov Studies using an iron (Fe2+) catalyst to induce peroxide decomposition confirmed that the inhibition is not caused by hydroxy radicals that might form from 13-HPODE. nih.gov
Kinetic analysis of the inhibition in rabbit kidney cortex revealed that 13-HPODE acts as an uncompetitive inhibitor with respect to the cofactor NAD+ and as a non-competitive inhibitor with respect to the substrate prostaglandin E2 (PGE2). nih.gov This suggests a complex interaction with the enzyme. It is noteworthy that at concentrations where it strongly inhibits prostaglandin catabolism, 13-HPODE was found to have no effect on the synthesis of prostaglandins such as PGE2, PGF2α, and PGD2 from arachidonic acid in the microsomal fraction of gastric mucosa. nih.gov This specificity indicates that its primary influence on the prostaglandin system, at these concentrations, is through the prevention of their breakdown rather than the alteration of their production. nih.gov
Table 1: Inhibitory Effect of 13-HPODE and Related Compounds on 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity
| Compound | Concentration (µM) | Tissue Source | % Inhibition of 15-PGDH Activity | IC50 (µM) | Reference |
| 13-HPODE | 1 - 10 | Rabbit Kidney Cortex | Concentration-dependent | ~3 | nih.gov |
| 13-HPODE | 1 - 10 | Rabbit Gastric Antral Mucosa | Concentration-dependent | ~1 | nih.gov |
| 13-HODE | 10 | Rabbit Kidney Cortex | 45% | Not specified | nih.gov |
| Linoleic Acid | 10 | Rabbit Kidney Cortex | 30% | Not specified | nih.gov |
Biological Roles and Mechanisms of Action
Involvement in Cellular Signaling
13-HPODE and its primary metabolite, 13-HODE, act as signaling molecules that can modulate various cellular pathways. ontosight.ai They are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ. wikipedia.orgontosight.aimdpi.com Activation of PPARs by these lipids can influence gene expression related to lipid metabolism, inflammation, and cell differentiation. nih.govmdpi.com For example, 13-HPODE has been shown to enhance PPAR signaling, which can alter fatty acid and glucose metabolism. nih.govmdpi.com
Role in Inflammation and Oxidative Stress
13-HPODE is a key player in the complex processes of inflammation and oxidative stress. ontosight.ai It can be produced during inflammatory responses and, in turn, can modulate these responses. ontosight.ai Studies have shown that 13-HPODE can induce the expression of adhesion molecules on endothelial cells, a key step in the inflammatory cascade. nih.gov However, its effects can be complex, as it can also have inhibitory effects on cytokine signaling depending on the context. nih.gov As a lipid hydroperoxide, 13-HPODE contributes to oxidative stress, which is an imbalance between the production of reactive oxygen species and the body's ability to neutralize them. ontosight.ai This oxidative stress has been linked to the pathology of numerous diseases. ontosight.ainih.gov Recent evidence suggests that dietary 13-HPODE can promote intestinal inflammation by causing natural killer (NK) cells to secrete the enzyme granzyme B. rsc.org
Function in Plant and Animal Physiology
In plants, 13-HPODE and other oxylipins are crucial signaling molecules involved in defense against pathogens and pests, as well as in growth and development processes. portlandpress.comresearchgate.net For instance, they are precursors to jasmonates, a class of plant hormones. researchgate.net
In animal physiology, 13-HPODE and its derivatives are involved in a wide array of processes. The 15-LOX/13-HODE pathway is implicated in the regulation of cell proliferation and apoptosis, and has been studied in the context of various cancers. wikipedia.org These lipids also play a role in the cardiovascular system, where they are found in atherosclerotic lesions and can influence macrophage function and inflammation within the vessel wall. wikipedia.orgnih.gov They can also affect vascular tone and blood pressure. ontosight.ai
Advanced Research Methodologies for 13 Hydroperoxyoctadecadienoic Acid Studies
Transcriptomic and Proteomic Profiling
Transcriptomic profiling provides a broad overview of how 13-HPODE modulates cellular function by altering gene expression. These studies often utilize intestinal epithelial cells, such as Caco-2 cells, as a model to understand the impact of dietary lipid peroxides. nih.govmdpi.com
RNA Sequencing (RNA-seq) is a powerful high-throughput technique used to profile the entire transcriptome of cells exposed to 13-HPODE. nih.govnih.gov This methodology allows for the identification of thousands of differentially expressed genes (DEGs), providing insights into the cellular pathways affected by this lipid hydroperoxide. mdpi.com
In studies involving intestinal epithelial (Caco-2) cells, treatment with 13-HPODE has been shown to significantly alter the gene expression landscape. For instance, in differentiated Caco-2 cells, exposure to 100 µM 13-HPODE for 24 hours resulted in the identification of 3,094 DEGs compared to untreated cells. nih.govnih.gov A similar study on poorly-differentiated Caco-2 cells, which can model intestinal tumor or crypt cells, identified 6,648 DEGs under the same conditions, with 3,345 genes being upregulated and 3,303 downregulated. mdpi.com
These transcriptomic analyses reveal that 13-HPODE can enhance pathways related to lipid metabolism, such as steroid hormone biosynthesis and PPAR signaling, while suppressing processes like oxidative phosphorylation, cell cycle progression, and DNA synthesis/repair. nih.govnih.gov The sequencing is typically performed using platforms like Illumina HiSeq after library preparation from extracted total RNA. nih.gov
Interactive Table 1: Differentially Expressed Genes (DEGs) in Caco-2 Cells Treated with 13-HPODE Click on the headers to sort the data.
| Cell Type | Total DEGs Identified | Upregulated Genes | Downregulated Genes | Key Finding Source |
|---|---|---|---|---|
| Differentiated Caco-2 | 3,094 | 1,402 | 1,692 | nih.gov |
| Poorly-Differentiated Caco-2 | 6,648 | 3,345 | 3,303 | mdpi.com |
To confirm the results obtained from RNA-seq, Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is employed. nih.gov This technique validates the expression changes of a select number of representative DEGs identified in the sequencing data. nih.gov The process involves converting RNA samples into complementary DNA (cDNA), which is then amplified using specific primers for the genes of interest. nih.govmdpi.com
The relative expression of these target genes is typically normalized to the expression of one or more stable housekeeping genes, such as GAPDH, to ensure accuracy. nih.govresearchgate.net Studies have successfully used qRT-PCR to confirm the upregulation of genes involved in lipid and glucose metabolism, like PCK1, PLIN2, HMGCS2, CPT1A, and FABP1, in Caco-2 cells treated with 13-HPODE, showing consistency with RNA-seq data. nih.govmdpi.com
Interactive Table 2: Examples of Genes Validated by qRT-PCR in 13-HPODE Treated Caco-2 Cells This table provides examples of genes whose expression changes, as detected by RNA-seq, were confirmed using qRT-PCR.
| Gene Symbol | Function | Observed Change | Validation Source |
|---|---|---|---|
| PCK1 | Gluconeogenesis | Upregulated | nih.govmdpi.com |
| DKK1 | Wnt Signaling Pathway Inhibitor | Upregulated | nih.gov |
| PLIN2 | Lipid Droplet Coating | Upregulated | nih.govmdpi.com |
| HMGCS2 | Ketogenesis | Upregulated | mdpi.com |
| CPT1A | Fatty Acid Oxidation | Upregulated | nih.govmdpi.com |
| FABP1 | Fatty Acid Transport | Upregulated | nih.govmdpi.com |
| SOD1 | Antioxidant Defense | Downregulated | mdpi.com |
Following the identification of DEGs, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to interpret the biological significance of the gene expression changes. nih.govmdpi.com These bioinformatic analyses help to categorize the affected genes into functional groups and metabolic or signaling pathways. nih.gov
GO analysis in 13-HPODE-treated cells has revealed enrichment in biological processes such as lipid catabolism and steroid metabolism. mdpi.comresearchgate.net Enriched molecular functions often include oxidoreductase, antioxidant, and electron transfer activities. nih.gov
KEGG pathway analysis provides a more detailed view of the disrupted cellular machinery. In Caco-2 cells exposed to 13-HPODE, significantly upregulated pathways include steroid hormone biosynthesis, bile secretion, and PPAR signaling. nih.gov Conversely, pathways such as spliceosome, RNA transport, ribosome biogenesis, and oxidative phosphorylation are often found to be downregulated. nih.gov These findings connect the molecular impact of 13-HPODE to broader physiological and pathological processes.
Interactive Table 3: Enriched KEGG Pathways in Caco-2 Cells After 13-HPODE Treatment A summary of key pathways found to be significantly altered in response to 13-HPODE.
| Pathway Name | Regulation Status | Biological Relevance | Reference |
|---|---|---|---|
| PPAR Signaling Pathway | Upregulated | Lipid metabolism, inflammation, homeostasis | nih.govmdpi.com |
| Steroid Hormone Biosynthesis | Upregulated | Production of steroid hormones | nih.gov |
| Bile Secretion | Upregulated | Lipid uptake and transport | nih.gov |
| Metabolism of Xenobiotics by Cytochrome P450 | Upregulated | Detoxification mechanisms | nih.gov |
| Oxidative Phosphorylation | Downregulated | Mitochondrial energy production | nih.gov |
| RNA Transport | Downregulated | Gene expression regulation | nih.gov |
| Spliceosome | Downregulated | mRNA processing | nih.gov |
| Ribosome Biogenesis | Downregulated | Protein synthesis | nih.govmdpi.com |
Spectrophotometric and Chromatographic Techniques for Detection and Quantification
Accurate detection and quantification of 13-HPODE are fundamental for in vitro and in vivo studies. Spectrophotometric and chromatographic methods are standard techniques for this purpose.
A primary and widely used method for monitoring the formation and quantifying 13-HPODE is UV-Vis spectrophotometry. mdpi.comhogrefe.com The oxidation of linoleic acid to 13-HPODE results in the formation of a conjugated diene system within the fatty acid chain. This structure absorbs light in the ultraviolet spectrum, with a characteristic maximum absorbance peak at an optical density (OD) of 234 nm. nih.govmdpi.comresearchgate.net
Researchers utilize this property to monitor the enzymatic conversion of linoleic acid by lipoxygenase into 13-HPODE in real-time. hogrefe.com By measuring the increase in absorbance at 234 nm, the concentration of the formed hydroperoxide can be calculated, making it a straightforward method for preparing and standardizing 13-HPODE solutions for experimental use. nih.govmdpi.com This measurement is considered a reliable marker for the presence of lipid peroxidation. hogrefe.com
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the precise separation, identification, and quantification of 13-HPODE and its metabolites from complex biological mixtures. researchgate.net This method offers high resolution, allowing for the separation of different positional isomers of hydroperoxyoctadecadienoic acid (e.g., 9-HPODE and 13-HPODE) and their corresponding hydroxy derivatives (e.g., 9-HODE and 13-HODE). researchgate.netnih.gov
Normal-phase HPLC systems are often employed for this purpose. For instance, a method using a solvent system of hexane/isopropanol/acetonitrile (B52724)/acetic acid can achieve good separation of 13(S)-HODE, a stable reduction product of 13-HPODE. researchgate.net Detection is typically performed using a UV detector set to 235 nm, which corresponds to the absorbance of the conjugated diene chromophore. researchgate.netdiva-portal.org This technique is highly sensitive, with minimum detection limits reported to be as low as 0.5 ng per injection. researchgate.net Reversed-phase HPLC coupled with photodiode array detection is also used to resolve and quantify multiple hydroxy and hydroperoxy polyunsaturated fatty acids. researchgate.net
Chiral Phase-HPLC for Stereoisomer Analysis
The stereochemistry of 13-HPODE is critical to its biological function, necessitating precise analytical methods to separate and identify its different stereoisomers. Chiral Phase-High Performance Liquid Chromatography (CP-HPLC) is a key technique for this purpose.
Researchers have successfully used CP-HPLC to separate enantiomeric hydroperoxyoctadecenoic acids. core.ac.uk A notable stationary phase, Reprosil Chiral NR, has demonstrated the ability to resolve these hydroperoxy fatty acids. core.ac.uk A consistent elution pattern is observed where the S-hydroperoxy fatty acids elute before the R-stereoisomers. core.ac.uk This separation is fundamental for characterizing the products of enzymatic reactions, such as those catalyzed by fatty acid dioxygenases, and for preparative purposes to isolate specific stereoisomers for further study. core.ac.uk The development of such methods is challenging because the identical physical and chemical properties of enantiomers make their discrimination and separation difficult. pensoft.net
Polysaccharide-based and cyclodextrin-based chiral stationary phases are among the most popular choices for the enantioseparation of various compounds by HPLC. nih.gov For instance, amylose-based Chiralpak IA CSP has been used for the enantiomeric separation of chiral impurities. mdpi.com The choice of the mobile phase, often consisting of solvent mixtures like n-hexane, isopropanol, methanol, and diethylamine, is optimized to achieve the best chiral selectivity and resolution. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Determination
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of 13-HPODE and its downstream metabolites in complex biological samples. nih.govjsbms.jp This highly sensitive and specific technique allows for the detailed analysis of fatty acid oxidation products. lipidmaps.org
In a typical LC-MS/MS workflow, metabolites are first extracted from biological matrices, such as plasma or follicular fluid. lipidmaps.orgfrontiersin.org The separation is often performed using reverse-phase HPLC columns, like a C18 column, with a gradient elution of a mobile phase, commonly a mixture of water and a polar organic solvent like acetonitrile or methanol, often with additives like acetic acid. lipidmaps.orgfrontiersin.org
Detection is achieved using a tandem mass spectrometer, frequently a triple quadrupole or a high-resolution instrument like a Q-Exactive or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. frontiersin.orgnih.gov The analysis is typically performed in negative ion mode using electrospray ionization (ESI). jsbms.jp Multiple Reaction Monitoring (MRM) is a common acquisition mode on triple quadrupole instruments, providing high sensitivity and specificity by monitoring specific precursor-to-product ion transitions. jsbms.jplipidmaps.org For example, while 9-HODE and 13-HODE (the reduced form of 13-HPODE) have nearly the same retention time and precursor ion mass, they can be distinguished and quantified using specific product ions (m/z 195 for 13-HODE). lipidmaps.org High-resolution MSn analysis on ion trap instruments can provide detailed structural information from fragmentation patterns, aiding in the identification of novel metabolites. nih.gov
Table 1: Example LC-MS/MS Parameters for OXLAM Analysis
| Parameter | Description |
|---|---|
| Chromatography | |
| Column | Reverse-phase C18 |
| Mobile Phase | Gradient of water and methanol/acetonitrile with acetic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan with MS/MS |
| Key Transitions | Quantification of 13-HODE using specific product ions (e.g., m/z 195) |
This table provides a generalized summary of typical parameters used in LC-MS/MS analysis of oxidized linoleic acid metabolites (OXLAMs) based on published methods. lipidmaps.orgfrontiersin.org
Cellular and Molecular Biology Techniques
To understand the functional consequences of 13-HPODE exposure at a cellular level, a variety of molecular and cell biology techniques are employed.
Electrophoretic Mobility Shift Assays (EMSAs) for Transcription Factor Binding
Electrophoretic Mobility Shift Assay (EMSA) is a fundamental technique used to study protein-nucleic acid interactions in vitro. universityofgalway.ienih.gov It is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free nucleic acid. nih.gov This "shift" in mobility provides evidence of binding.
In the context of 13-HPODE research, EMSA can be used to determine if this lipid peroxide or its metabolites can modulate the binding of transcription factors to specific DNA sequences in the promoter regions of target genes. universityofgalway.ieresearchgate.net This is crucial for understanding how 13-HPODE influences gene expression. The assay involves incubating a purified protein (e.g., a transcription factor) with a labeled nucleic acid probe (DNA or RNA). nih.gov The reaction mixtures are then subjected to electrophoresis and the positions of the labeled probe are visualized, typically by autoradiography for radiolabeled probes. nih.gov This technique can confirm suspected in vivo interactions and investigate mutations that may disrupt these interactions. nih.gov
Western Blotting for Protein Expression and Modification
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In studies involving 13-HPODE, Western blotting can be used to assess how this compound affects the expression levels of key proteins involved in signaling pathways, cellular stress responses, or metabolic processes. Furthermore, it can be used to detect post-translational modifications of proteins. The technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This method is also utilized to probe subcellular fractions obtained through differential centrifugation to determine the localization of specific proteins. researchgate.net
Confocal Microscopy for Subcellular Localization Studies
Confocal microscopy is a powerful imaging technique that allows for the high-resolution, three-dimensional visualization of fluorescently labeled molecules within cells. It is instrumental in determining the subcellular localization of proteins and other molecules. researchgate.netresearchgate.net In 13-HPODE research, confocal microscopy can be used to visualize changes in the distribution of specific proteins or to observe the localization of fluorescently tagged 13-HPODE analogs within different cellular compartments. This can provide insights into the sites of action of 13-HPODE and its impact on cellular architecture and organelle function. researchgate.net
In Vitro Cell Culture Models
In vitro cell culture models are essential tools for studying the cellular and molecular effects of 13-HPODE in a controlled environment. researchgate.netplos.org These models allow researchers to investigate specific cellular responses without the complexities of an entire organism.
Table 2: Common In Vitro Cell Culture Models in 13-HPODE Research
| Cell Line | Cell Type | Common Application in 13-HPODE Research |
|---|---|---|
| Caco-2 | Human colorectal adenocarcinoma | Models the intestinal epithelium to study effects on gene expression, metabolism, and barrier function. researchgate.netfrontiersin.orgnih.govmdpi.com |
| VSMCs | Vascular Smooth Muscle Cells | Used in models of vascular calcification and atherosclerosis. nih.gov |
| HUVECs | Human Umbilical Vein Endothelial Cells | Models the vascular endothelium to study endothelial dysfunction, inflammation, and angiogenesis. lifelinecelltech.comfrontiersin.orgmdpi.com |
| Fibroblasts | Human Dermal Fibroblasts | Used in wound healing models and to study fibrosis and cell-cell interactions in co-culture systems. nih.govnih.govmdpi.com |
Caco-2 Cells: Derived from human colorectal adenocarcinoma, Caco-2 cells are widely used to model the intestinal epithelium. researchgate.net When cultured for an extended period (e.g., 21 days), they spontaneously differentiate to form a polarized monolayer with enterocyte-like characteristics, making them an excellent model for studying nutrient absorption and intestinal barrier function. frontiersin.org Studies have used Caco-2 cells to investigate the transcriptomic effects of 13-HPODE, revealing its impact on pathways related to lipid metabolism, detoxification, and oxidative phosphorylation. nih.govmdpi.com Both differentiated and undifferentiated Caco-2 cells are used, with the latter serving as a model for intestinal cancer cells or crypt cells. researchgate.net
Vascular Smooth Muscle Cells (VSMCs): VSMCs are critical components of blood vessel walls and play a role in vascular diseases. In vitro models using VSMCs, often isolated from rat aortas, are employed to study processes like vascular calcification, a hallmark of advanced atherosclerosis. nih.gov While direct studies with 13-HPODE on VSMCs are less commonly cited, these models are relevant for understanding the broader context of how lipid peroxidation products could contribute to vascular pathology.
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are one of the most common and robust models for studying the function of the vascular endothelium. lifelinecelltech.commdpi.com They are used to investigate endothelial barrier function, inflammatory responses, and angiogenesis. lifelinecelltech.comfrontiersin.org Given the role of lipid peroxidation in cardiovascular disease, HUVECs serve as a valuable platform to dissect the specific effects of 13-HPODE on endothelial cell biology. They can be used in monocultures or in co-culture systems with other cell types, such as smooth muscle cells, to create more physiologically relevant models. mdpi.comresearchgate.net
Fibroblasts: Fibroblasts are key cells in connective tissue responsible for synthesizing the extracellular matrix. nih.gov They are crucial in wound healing and fibrosis. In vitro models using human dermal fibroblasts (HDFs) are often employed to study these processes. mdpi.com Fibroblasts can be cultured in 2D monolayers or within 3D hydrogel scaffolds (e.g., collagen or fibrin) that better mimic the in vivo tissue environment. nih.govnih.gov Co-culture models of fibroblasts with other cells, like keratinocytes or Caco-2 cells, are used to study the complex cell-cell interactions that occur in tissues. frontiersin.orgmdpi.com
Structural and Conformational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy stands as a potent and non-invasive analytical technique for probing the secondary structure of proteins. This methodology is particularly insightful for observing conformational shifts in proteins resulting from their interaction with ligands such as 13-Hydroperoxyoctadecadienoic acid (13-HPODE). The fundamental principle of this technique in protein analysis hinges on the absorption of infrared light by the amide bonds of the protein's polypeptide backbone, which generates characteristic vibrational bands.
The most diagnostically significant of these is the amide I band, located in the 1600–1700 cm⁻¹ spectral region. This band predominantly arises from the C=O stretching vibrations of the peptide backbone. The exact frequency of the amide I absorption is highly sensitive to the nature of the hydrogen bonding network, making it an excellent indicator of different secondary structural motifs like α-helices, β-sheets, β-turns, and unordered (random coil) structures.
In the study of 13-HPODE, FT-IR spectroscopy can reveal how this lipid hydroperoxide modifies a protein's structure, which is often directly linked to its function. For example, the binding of 13-HPODE to an enzyme can trigger substantial changes in its secondary structure, leading to activation or inhibition. By meticulously analyzing the shifts and changes in the shape of the amide I band, researchers can perform deconvolution and curve-fitting analyses. This process allows for the quantification of the relative percentages of each type of secondary structure within the protein, both before and after its interaction with 13-HPODE. Such data is crucial for deciphering the molecular mechanisms through which 13-HPODE mediates its biological effects.
Below is a table detailing the characteristic frequency ranges for the amide I band corresponding to various protein secondary structures.
Table 1: Amide I Band Frequencies and Associated Protein Secondary Structures
| Secondary Structure | Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | ~1650–1658 |
| β-Sheet | ~1620–1640 |
| β-Turn | ~1660–1680 |
Genetic Manipulation and Functional Genomics Approaches
Virus-Induced Gene Silencing (VIGS) is a rapid and effective reverse genetics technique used for the transient suppression of gene expression in plants. This method is instrumental in elucidating the function of genes involved in diverse metabolic and signaling pathways, including those related to the biosynthesis and action of this compound. VIGS exploits a plant's innate antiviral defense mechanism, known as post-transcriptional gene silencing (PTGS).
The methodology involves using a modified plant virus as a vector to introduce a small fragment of a target host gene into the plant. The plant's cellular machinery recognizes the viral genome and the integrated gene fragment as foreign, triggering a sequence-specific degradation process. This targeted degradation extends to the endogenous messenger RNA (mRNA) of the host gene, effectively "knocking down" its expression and reducing the amount of corresponding protein produced.
By applying VIGS to study the 13-HPODE pathway, researchers can systematically silence genes encoding key enzymes like lipoxygenases (LOXs), which catalyze the formation of 13-HPODE from linoleic acid, or allene (B1206475) oxide synthase (AOS), which further metabolizes it. Observing the resulting physiological and biochemical changes (phenotypes) in the silenced plants allows for the determination of the gene's specific role in vivo. For instance, silencing a specific LOX gene might lead to reduced 13-HPODE levels and an altered response to certain stresses.
The table below provides a conceptual overview of a VIGS experiment designed to probe gene function within the oxylipin pathway.
Table 2: Illustrative VIGS Experiment for Functional Analysis of Genes in the 13-HPODE Pathway
| Experimental Setup | Target Gene for Silencing | Predicted Impact on 13-HPODE Levels | Potential Observed Phenotype |
|---|---|---|---|
| Control (Plant with empty virus vector) | None | Baseline levels | Normal plant development and stress response |
| VIGS-LOX2 | Lipoxygenase 2 | Significant decrease | Compromised defense against specific pathogens or pests |
Emerging Research Directions and Future Perspectives on 13 Hydroperoxyoctadecadienoic Acid
Interplay with Other Lipid Oxidation Products and Metabolites
13-Hydroperoxyoctadecadienoic acid (13-HPODE) is a primary oxidation product of linoleic acid, and its biological significance is deeply intertwined with the complex web of lipid peroxidation. ontosight.aihogrefe.com It rarely acts in isolation; rather, it serves as a precursor and participant in a cascade of reactions that generate a diverse array of bioactive molecules. ontosight.ai Understanding the interplay between 13-HPODE and its downstream metabolites, as well as other lipid oxidation products, is crucial for elucidating its role in cellular physiology and pathology.
One of the primary metabolic fates of 13-HPODE is its reduction to 13-hydroxyoctadecadienoic acid (13-HODE) by enzymes such as glutathione (B108866) peroxidases. ontosight.ainih.gov 13-HODE itself is a signaling molecule with a wide range of biological activities, including the modulation of inflammatory responses and the regulation of cell growth. ontosight.aiontosight.ai Furthermore, 13-HPODE can be converted into other oxylipins through various enzymatic reactions. ontosight.ai
The decomposition of 13-HPODE can also lead to the formation of reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), and other cytotoxic compounds that contribute to oxidative stress. nih.gov These reactive species can form adducts with DNA and proteins, potentially leading to cellular damage. glpbio.com
The interaction of 13-HPODE extends to other classes of lipid-derived mediators. For instance, there is crosstalk between the metabolic pathways of linoleic acid and arachidonic acid. frontiersin.org The enzymes involved in the metabolism of 13-HPODE, such as lipoxygenases, can also act on arachidonic acid to produce another set of signaling molecules, including leukotrienes and prostaglandins (B1171923). frontiersin.org This suggests a coordinated regulation of inflammatory and other cellular processes through the interplay of different lipid mediator families.
Moreover, 13-HPODE and its metabolites can influence and be influenced by the cellular redox state, which is determined by the balance between reactive oxygen species (ROS) and antioxidant defenses. ontosight.ai 13-HPODE can contribute to ROS production, while antioxidants can mitigate its formation and effects. nih.gov
Recent research has begun to unravel the intricate connections between 13-HPODE and other lipid oxidation products. For example, studies in intestinal epithelial cells have shown that 13-HPODE treatment alters the expression of genes involved in various metabolic pathways, including those related to other lipids like steroids and bile acids. nih.govmdpi.comresearchgate.net This highlights the far-reaching impact of this single lipid hydroperoxide on the broader lipidome and cellular metabolism.
Table 1: Key Interacting Lipid Oxidation Products and Metabolites of 13-HPODE
| Interacting Molecule | Relationship with 13-HPODE | Key Biological Roles |
| 13-Hydroxyoctadecadienoic acid (13-HODE) | Reduction product of 13-HPODE. ontosight.ainih.gov | Modulation of inflammation, cell growth, and differentiation. ontosight.aiontosight.ai |
| 4-Hydroxynonenal (4-HNE) | Decomposition product of 13-HPODE. nih.gov | Cytotoxic, can form adducts with DNA and proteins. nih.govglpbio.com |
| Reactive Oxygen Species (ROS) | 13-HPODE can contribute to ROS generation. nih.gov | Involved in oxidative stress and cellular signaling. ontosight.ai |
| Arachidonic Acid Metabolites (e.g., Leukotrienes, Prostaglandins) | Shared metabolic enzymes (e.g., lipoxygenases). frontiersin.org | Key mediators of inflammation and other physiological processes. frontiersin.org |
| Steroids and Bile Acids | 13-HPODE can alter the metabolism of these lipids. nih.govmdpi.comresearchgate.net | Diverse roles in metabolism, signaling, and digestion. mdpi.com |
Precision Modulation of this compound Pathways for Therapeutic Insights
The central role of 13-HPODE and its metabolic network in various physiological and pathological processes has made its pathway a target for therapeutic intervention. The precise modulation of 13-HPODE formation and signaling holds promise for gaining therapeutic insights into a range of diseases, including inflammatory disorders, cardiovascular disease, and cancer. ontosight.ai
One key area of research is the targeting of enzymes responsible for 13-HPODE synthesis, primarily lipoxygenases (LOX). ontosight.ai By developing specific inhibitors or activators of these enzymes, it may be possible to control the levels of 13-HPODE and its downstream metabolites. For example, inhibiting the 15-lipoxygenase (15-LOX) enzyme, which produces 13-HPODE from linoleic acid, could be a strategy to reduce inflammation and oxidative stress. hogrefe.com
Furthermore, understanding the downstream signaling pathways activated by 13-HPODE offers additional therapeutic targets. 13-HPODE and its metabolite 13-HODE have been shown to act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. hogrefe.comwikipedia.org Modulating PPAR activity with specific agonists or antagonists could therefore influence the biological effects of 13-HPODE.
Recent studies have highlighted the potential of targeting the interplay between 13-HPODE and other signaling molecules. For instance, research has shown that interleukin-13 (IL-13) and its endogenous product 13(S)-HPODE can induce apoptosis in cancer cells through a signaling axis involving monoamine oxidase-A (MAO-A), ROS, p53, and p21. nih.gov This suggests that targeting this pathway could be a novel approach for cancer therapy.
The development of precision medicine approaches could also be applied to the modulation of 13-HPODE pathways. By identifying biomarkers related to 13-HPODE metabolism, it may be possible to stratify patients who are most likely to respond to therapies targeting this pathway.
Table 2: Potential Therapeutic Strategies Targeting the 13-HPODE Pathway
| Therapeutic Strategy | Target | Potential Therapeutic Application |
| Enzyme Inhibition/Activation | Lipoxygenases (e.g., 15-LOX). hogrefe.com | Reduction of inflammation and oxidative stress. ontosight.ai |
| Receptor Modulation | Peroxisome Proliferator-Activated Receptors (PPARs). hogrefe.comwikipedia.org | Regulation of lipid metabolism and inflammation. wikipedia.org |
| Targeting Downstream Signaling | MAO-A/ROS/p53/p21 axis. nih.gov | Induction of apoptosis in cancer cells. nih.gov |
| Biomarker-Guided Therapy | 13-HPODE and its metabolites. | Personalized treatment for inflammatory and metabolic diseases. |
Systems Biology Approaches to Elucidate Complex Interactions
The intricate and interconnected nature of the 13-HPODE metabolic and signaling network necessitates a systems-level understanding of its function. Systems biology approaches, which integrate large-scale experimental data with computational modeling, are becoming increasingly important for unraveling the complex interactions involving 13-HPODE.
Transcriptomic studies, such as RNA sequencing (RNA-seq), have provided a global view of the changes in gene expression induced by 13-HPODE. For example, treating intestinal epithelial cells with 13-HPODE has been shown to alter the expression of thousands of genes involved in a wide range of cellular processes, including lipid metabolism, detoxification, and cell cycle regulation. nih.govmdpi.comresearchgate.net These studies have revealed that 13-HPODE can enhance pathways such as steroid hormone biosynthesis and PPAR signaling, while suppressing oxidative phosphorylation. nih.govmdpi.com
Pathway analysis of these large datasets allows researchers to identify the key biological pathways that are perturbed by 13-HPODE. For instance, in Caco-2 cells, 13-HPODE treatment leads to the upregulation of retinol (B82714) metabolism and steroid hormone biosynthesis, and the downregulation of ribosome and spliceosome pathways. mdpi.com
In addition to transcriptomics, other "omics" technologies, such as proteomics and metabolomics, can provide further layers of information. Proteomics can identify changes in protein expression and post-translational modifications in response to 13-HPODE, while metabolomics can directly measure the levels of 13-HPODE and its various metabolites.
Integrating these multi-omics datasets through computational modeling can help to construct comprehensive models of the 13-HPODE network. These models can be used to simulate the behavior of the system under different conditions, predict the effects of perturbations, and identify key nodes and control points within the network. This systems-level understanding is crucial for developing effective therapeutic strategies that target the 13-HPODE pathway.
Table 3: Systems Biology Approaches for Studying 13-HPODE
| Approach | Data Generated | Key Insights |
| Transcriptomics (RNA-seq) | Global gene expression profiles. nih.govmdpi.comresearchgate.net | Identification of pathways regulated by 13-HPODE, such as PPAR signaling and steroid biosynthesis. nih.govmdpi.com |
| Proteomics | Changes in protein expression and modifications. | Understanding the downstream effectors of 13-HPODE signaling. |
| Metabolomics | Quantification of 13-HPODE and its metabolites. | Direct measurement of the metabolic flux through the 13-HPODE pathway. |
| Computational Modeling | Integrated network models. | Prediction of system behavior and identification of therapeutic targets. |
Comparative Studies Across Diverse Biological Species
Comparative studies of 13-HPODE metabolism and function across a wide range of biological species can provide valuable insights into the evolution of lipid signaling pathways and their adaptation to different physiological contexts. While much of the research on 13-HPODE has been conducted in mammalian systems, this lipid hydroperoxide is also produced and has important roles in other organisms, including plants.
In plants, the lipoxygenase pathway leading to the formation of 13-HPODE is a key component of the defense response against pathogens and herbivores. 13-HPODE and its derivatives act as signaling molecules that trigger the expression of defense-related genes.
Comparing the enzymes and pathways involved in 13-HPODE metabolism in mammals and plants can reveal conserved and divergent features. For example, while both mammals and plants utilize lipoxygenases to produce 13-HPODE, the specific isoforms and their regulation may differ. A lipoxygenase in maize, for instance, produces a racemic mixture of 13-HPODE and 9-HPODE. medchemexpress.com
Furthermore, comparative studies can help to identify novel biological roles of 13-HPODE. By examining organisms that have adapted to extreme environments or have unique physiological characteristics, researchers may uncover new functions for this lipid mediator.
Investigating the effects of 13-HPODE in different animal models can also provide a broader understanding of its role in disease. For instance, studying the impact of dietary 13-HPODE in various species could shed light on its contribution to metabolic and inflammatory diseases across different nutritional contexts.
Ultimately, a comparative approach will enrich our understanding of the fundamental principles of lipid signaling and how these pathways have evolved to meet the diverse challenges faced by different organisms. This knowledge can, in turn, inform the development of novel therapeutic strategies that are applicable across a range of species, including humans.
Q & A
Q. Advanced
- In vitro systems : Incubate purified proteins (e.g., rice protein or albumin) with 13-HPODE under controlled oxygen levels. Monitor structural changes via circular dichroism (CD) for secondary structure shifts (e.g., α-helix to β-sheet transitions) .
- Biomarker detection : Use immunoblotting or LC-MS to identify Nε-(Hexanonyl)lysine (HEL), a stable adduct formed by 13-HPODE-protein interactions .
How does 13-HPODE contribute to oxidative stress and cytotoxicity in endothelial cells?
Q. Advanced
- Mechanism : 13-HPODE decomposes into reactive aldehydes (e.g., 4-hydroxynonenal) via transition metal-catalyzed reactions, leading to mitochondrial dysfunction and ROS overproduction .
- Experimental design : Treat endothelial cells with 13-HPODE (10–50 µM) and measure ROS using DCFH-DA fluorescence. Validate with antioxidants like Mito-Q to confirm mitochondrial targeting .
What are the conflicting roles of 13-HPODE in inflammation and signaling pathways?
Q. Advanced
- Pro-inflammatory effects : 13-HPODE activates NF-κB and upregulates COX-2, enhancing prostaglandin synthesis in macrophages .
- Paradoxical signaling : At low concentrations, 13-HPODE may regulate redox-sensitive transcription factors (e.g., Nrf2), suggesting context-dependent roles .
Data contradiction : Compare 13-HPODE with its reduced metabolite, 13-HODE, which exhibits weaker pro-inflammatory activity despite structural similarity .
How can researchers address challenges in stabilizing 13-HPODE during experimental workflows?
Q. Methodological
- Storage : Store 13-HPODE in inert solvents (e.g., ethanol) at -80°C under argon to prevent decomposition .
- Handling : Avoid transition metals (Fe²⁺, Cu²⁺) in buffers; use chelators like EDTA to inhibit metal-catalyzed degradation .
What strategies exist for targeting 13-HPODE in therapeutic interventions for atherosclerosis?
Q. Advanced
- Inhibition of formation : Develop LOX inhibitors (e.g., NDGA) to block 13-HPODE synthesis in oxidized LDL .
- Neutralization : Use scavengers like glutathione peroxidase to reduce 13-HPODE to 13-HODE, mitigating its pro-atherogenic effects .
How does 13-HPODE compare to other lipid peroxidation products (e.g., MDA, HNE) in cellular damage assays?
Q. Advanced
- Primary vs. secondary products : 13-HPODE (primary) directly modifies proteins, while MDA and HNE (secondary) form cross-links with DNA and proteins .
- Experimental comparison : Co-treat cells with 13-HPODE and HNE; quantify adducts via LC-MS to assess relative contributions to cytotoxicity .
What in vivo models are appropriate for studying dietary exposure to 13-HPODE?
Q. Advanced
- Rodent models : Feed mice thermally oxidized oils rich in 13-HPODE and monitor hepatic lipid peroxidation markers (e.g., HEL adducts) .
- Limitations : Consider species-specific LOX activity; rabbits and ApoE⁻/⁻ mice better replicate human atherosclerosis .
How can researchers resolve discrepancies in 13-HPODE's reported bioactivity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
